1-Propanesulfonate

Description

Historical Context and Evolution of Research on Organosulfur Compounds

The study of organosulfur compounds has a rich history, with foundational discoveries dating back to the 19th century. tandfonline.comresearchgate.net Early research laid the groundwork for understanding the unique bonding and reactivity of sulfur-containing organic molecules. britannica.com Thiols, the sulfur analogs of alcohols, were first prepared in a laboratory setting in 1834. britannica.com A significant milestone in the stereochemistry of organosulfur compounds was the preparation of the first optically active sulfonium (B1226848) salts in 1900, which demonstrated the chiral nature of certain sulfur compounds. tandfonline.combritannica.com

Throughout the 20th century, research evolved from basic discovery to the application of organosulfur compounds as valuable reagents in organic synthesis. researchgate.netbritannica.com Historically, the introduction of sulfur-based functional groups was dominated by ionic chemistry. researchgate.net However, recent decades have seen a surge in radical-based methods, which allow for the late-stage introduction of these moieties into complex molecules. researchgate.net The development of fields like medicinal chemistry and materials science has further propelled research, as organosulfur functionalities are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net This historical progression has set the stage for the detailed investigation of specific organosulfur compounds like 1-propanesulfonate.

Significance of Sulfonate Moieties in Chemical Sciences

The sulfonate group (R-SO₃⁻) is a key functional group in organic chemistry, imparting a range of valuable properties to the molecules that contain it. ontosight.ai Sulfonates are the conjugate bases of sulfonic acids, which are known to be very strong acids, comparable to mineral acids like hydrochloric acid. britannica.comfiveable.me This high acidity means that the corresponding sulfonate anions are weak bases and are generally stable, colorless, and non-oxidizing. wikipedia.org

One of the most significant characteristics of the sulfonate group is its high polarity and negative charge, which makes it highly soluble in water and other polar solvents. ontosight.ai This property is frequently exploited to enhance the water solubility of various compounds, a crucial attribute in pharmaceuticals, detergents, and protein crosslinkers. britannica.comfiveable.mewikipedia.org The introduction of a sulfonate group can convert lipophilic molecules into amphiphiles and can induce conformational changes. mdpi.com Due to a pKₐ near 1.5, sulfonates remain fully ionized across the typical pH range encountered in biological systems, making them vital in biochemical and metabolic processes. mdpi.com Their stability against hydrolysis further enhances their utility in a wide array of applications. ontosight.ai

Overview of Current Research Paradigms for this compound

Contemporary research on this compound and its derivatives is extensive and multifaceted, spanning numerous scientific fields. Its utility stems from the predictable and powerful influence of the propanesulfonate group on molecular properties.

In biochemical research , derivatives such as 3-(1-Pyridinio)-1-propanesulfonate serve as effective zwitterionic buffers, crucial for maintaining pH stability in sensitive biological experiments like protein purification and enzyme assays. chemimpex.com N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, a zwitterionic surfactant, is used in studies assessing protein structural changes. sigmaaldrich.com The sodium salt of this compound is also used as a stabilizing agent for proteins and enzymes. chemimpex.com

In the pharmaceutical industry , the ability of the sulfonate group to enhance solubility is paramount. This compound derivatives are used in drug formulation to improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.comchemimpex.com

Materials science represents a major frontier for this compound applications. It is used in the development of functional materials, including sensors and catalysts. chemimpex.com In the field of electroplating, 3-mercapto-1-propanesulfonate (B1229880) (MPS) is a well-known accelerator for copper electrodeposition, a critical process in the manufacturing of integrated circuits and printed circuit boards. acs.orgresearchgate.netresearchgate.net Research focuses on understanding its mechanism of action, often in conjunction with other additives, to achieve super-conformal copper filling of microvias. acs.orgresearchgate.net

A particularly active area of research is in energy storage . This compound and its derivatives are being investigated as electrolyte additives in batteries. For instance, 1,3-propane sultone (a cyclic sulfonic ester) is studied as an additive in lithium-ion batteries, where its decomposition products, including this compound, are analyzed to understand battery aging. researchgate.net In aqueous zinc-ion batteries, additives like 3,3'-dithiobis-1-propanesulfonate disodium (B8443419) salt are being engineered to prevent dendrite formation and other side reactions, thereby improving battery stability and lifespan. nih.gov

In analytical chemistry , sodium this compound is employed as a buffer component in chromatography to help maintain pH and improve the separation of analytes. chemimpex.com

The table below summarizes the physical and chemical properties of Sodium this compound, a common salt of the parent acid.

| Property | Value | Source |

|---|---|---|

| Appearance | White Powder/Solid | fishersci.comlobachemie.com |

| Molecular Formula | CH₃CH₂CH₂SO₃Na · H₂O | sigmaaldrich.com |

| Molecular Weight | 164.16 g/mol (monohydrate) | sigmaaldrich.com |

| Melting Point | 250-255 °C (decomposes) | fishersci.comsigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.com |

| CAS Number | 14533-63-2 (anhydrous), 304672-01-3 (monohydrate) | fishersci.comsigmaaldrich.com |

Emerging Interdisciplinary Research Frontiers involving this compound

The unique properties of this compound make it an ideal candidate for research at the intersection of traditional scientific disciplines. These emerging frontiers leverage the compound's functionality to address complex challenges in areas like biomedicine, environmental science, and nanotechnology.

Biomaterials and Regenerative Medicine: Sulfonated molecules are increasingly being incorporated into biomaterials to enhance their properties. mdpi.com The introduction of sulfonate groups can improve hydrogel stability, guide cellular responses like adhesion and proliferation, and play a role in tissue engineering and drug delivery systems. mdpi.com The use of compounds like 2,3-dimercapto-1-propanesulfonic acid (DMPS) in medical applications highlights the potential for designing propanesulfonate-based molecules for specific biological interactions. researchgate.nettranspower.co.nz

Environmental Science and Green Chemistry: In environmental applications, the surfactant properties of compounds like sodium this compound are being explored for wastewater treatment to aid in the removal of contaminants. chemimpex.com Furthermore, the use of sulfonated catalysts, such as 3-(1-Pyridinio)-1-propanesulfonate, in the dehydration of glycerol (B35011) to acrolein represents a move towards more sustainable chemical processes. sigmaaldrich.com Research into per- and polyfluoroalkyl substances (PFAS) includes the study of compounds like sodium perfluoro-1-propanesulfonate, an ultrashort-chain PFAS found in some firefighting foams, to understand its environmental fate and develop methods for its detection. isotope.comwell-labs.com

Nanomaterials and Catalysis: The synthesis of nanomaterials often requires precise control over particle size and stability, a role well-suited for surfactant molecules. Zwitterionic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate are explicitly used for nanomaterial synthesis. strem.com In catalysis, sulfonated heteropoly acid salts based on 3-(1-Pyridinio)-1-propanesulfonate are used for synthesizing esters, and sulfonated graphene oxide finds broad application in biology and chemical engineering. mdpi.comsigmaaldrich.com These examples showcase an interdisciplinary approach combining materials science, chemistry, and engineering to create novel functional systems.

The table below details some of the varied research applications of this compound derivatives.

| Derivative | Field of Research | Application | Source |

|---|---|---|---|

| 3-(1-Pyridinio)-1-propanesulfonate | Biochemistry / Catalysis | Zwitterionic buffer; Catalyst for glycerol dehydration | chemimpex.comsigmaaldrich.com |

| 3-Mercapto-1-propanesulfonate (MPS) | Materials Science / Electrochemistry | Accelerator for copper electrodeposition | acs.orgresearchgate.net |

| N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Biochemistry / Materials Science | Zwitterionic surfactant for protein studies and nanomaterial synthesis | sigmaaldrich.comstrem.com |

| 3,3'-dithiobis-1-propanesulfonate disodium salt (SPS) | Energy Storage | Electrolyte additive for highly reversible zinc-ion batteries | nih.gov |

| Sodium this compound | Analytical Chemistry / Environmental Science | Chromatography buffer; Surfactant for wastewater treatment | chemimpex.com |

Structure

3D Structure

Properties

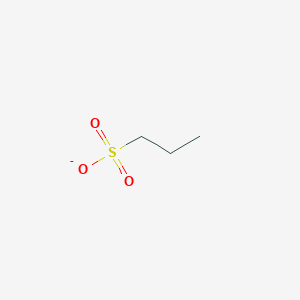

Molecular Formula |

C3H7O3S- |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

propane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)/p-1 |

InChI Key |

KCXFHTAICRTXLI-UHFFFAOYSA-M |

Canonical SMILES |

CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Propanesulfonate and Its Derivatives

Novel Approaches for C-S Bond Formation in Propanesulfonates

The construction of the carbon-sulfur (C-S) bond is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of sulfur-containing compounds, including 1-propanesulfonate and its derivatives. researchgate.net Traditionally, the formation of C-S bonds has relied on methods such as the condensation reaction between a metal thiolate and an organic halide. rsc.orgnih.gov However, recent advancements have focused on developing more efficient, milder, and environmentally benign strategies. These modern approaches often involve transition-metal catalysis, direct C-H bond functionalization, and the use of non-halide substrates, which offer higher atom economy and new mechanistic pathways. researchgate.netrsc.orgnih.gov

Catalytic Routes to this compound Synthesis

Catalytic methods represent a significant leap forward in the synthesis of this compound, offering advantages in terms of efficiency and selectivity. yale.edusigmaaldrich.com Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern C-S bond formation. researchgate.net These reactions provide a powerful tool for creating Csp³–S bonds, which are characteristic of this compound. researchgate.net

Recent research has also highlighted the use of bifunctional ionic liquids as catalysts. For instance, a sulfonic acid and thiol-functionalized ionic liquid has demonstrated high catalytic activity in condensation reactions, a principle that can be adapted for sulfonate synthesis. scispace.com The synergy between the acidic (–SO3H) and thiol (–SH) groups within the ionic liquid structure can enhance reaction rates and selectivity. scispace.com Another approach involves the use of acidic ionic liquids, such as those derived from nicotinic acid and 1,3-propane sultone, which have proven effective in catalyzing conversions with high efficiency under mild conditions. acs.org These catalysts are often recyclable, adding to their appeal from a green chemistry perspective.

The development of novel catalyst systems continues to be an active area of research, with a focus on improving catalyst performance, reducing catalyst loading, and expanding the substrate scope.

Green Chemistry Principles in this compound Preparation

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more sustainable. yale.edusigmaaldrich.comtradebe.comacs.org These principles are increasingly being applied to the synthesis of this compound to minimize environmental impact.

Key green chemistry principles relevant to this compound synthesis include:

Waste Prevention: Designing syntheses to minimize or eliminate waste is a primary goal. yale.edutradebe.comskpharmteco.com This can be measured by metrics like the E-Factor (kg waste/kg product) and Process Mass Intensity (PMI). skpharmteco.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, thus minimizing waste. yale.edutradebe.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or replaced with safer alternatives. yale.edusigmaaldrich.comtradebe.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. yale.eduacs.org

An example of applying green chemistry principles is the use of ionic liquids as recyclable catalysts in sulfonate synthesis, which can reduce waste and avoid the use of volatile organic solvents. scispace.comacs.org Furthermore, photoactivated reactions using electron donor-acceptor (EDA) complexes offer an environmentally friendly pathway for C-S bond formation under mild conditions. rsc.org

Electrochemical Synthesis Strategies for this compound

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for forming C-S bonds. cardiff.ac.uk This approach uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. beilstein-journals.org Electrosynthesis can be applied to the preparation of various organosulfur compounds, including sulfones and sulfonamides. cardiff.ac.ukrsc.org

In the context of this compound, electrochemical methods could involve the oxidation of a suitable sulfur-containing precursor at an anode. For example, the electrochemical oxidation of thioethers to sulfones has been demonstrated. cardiff.ac.uk The choice of electrode material, solvent, and electrolyte can significantly influence the reaction's efficiency and selectivity. cardiff.ac.ukbeilstein-journals.orgresearchgate.net

Recent studies have shown the successful electrosynthesis of various organosulfur compounds. For instance, an efficient electrochemical synthesis of sulfonamides has been achieved through the reaction of amines with sodium sulfinates, using a carbon anode and a nickel cathode. cardiff.ac.uk While direct electrochemical synthesis of this compound is an area of ongoing research, the principles established for related compounds suggest its feasibility. The development of cost-effective and efficient electrocatalytic systems is a key focus for future advancements in this field. rsc.org

Functionalization and Derivatization of this compound Scaffolds

The ability to modify the this compound structure is crucial for tailoring its properties for specific applications. This functionalization can involve modifications to the propyl chain or the introduction of chirality. mdpi.com The term "scaffold" here refers to the core this compound structure that can be derivatized. mdpi.comepfl.ch

Regioselective Modifications of the Propyl Chain

Regioselective functionalization allows for the precise modification of specific positions on the propyl chain of this compound. This control is essential for creating derivatives with desired functionalities. google.com

One common strategy for introducing functionality is through the use of a suitable starting material that already contains the desired functional group or a precursor to it. For example, starting with a substituted propanol (B110389) or propyl halide allows for the introduction of substituents at various positions along the carbon chain.

Another approach involves the direct functionalization of the pre-formed this compound scaffold. This can be challenging due to the relative inertness of the C-H bonds on the alkyl chain. However, advances in C-H activation chemistry are providing new tools for such transformations. rsc.orgnih.gov

The following table provides examples of functionalized this compound derivatives and the synthetic strategies that could be employed for their preparation.

| Derivative Name | Functional Group | Potential Synthetic Strategy |

| 3-Amino-1-propanesulfonic acid | Amino (-NH2) | Reaction of 1,3-propane sultone with ammonia (B1221849) or an amine. google.comepo.org |

| 3-Hydroxy-1-propanesulfonic acid | Hydroxyl (-OH) | Ring-opening of 1,3-propane sultone with a hydroxide (B78521) source. caltech.edu |

| 3-Mercapto-1-propanesulfonate (B1229880) | Thiol (-SH) | Reaction of 1,3-propane sultone with a thiol-containing nucleophile. caltech.edu |

| 2-Acrylamido-2-methyl-1-propanesulfonic acid | Amide and Alkene | Synthesis from appropriate starting materials containing the desired functional groups. researchgate.net |

Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. nih.govrsc.org Chiral sulfonates can be prepared through various asymmetric synthetic methods.

One established method involves the use of a chiral auxiliary. For example, chiral γ-nitro sulfonates have been synthesized via an asymmetric Michael addition of chiral lithiated sulfonates to nitroalkenes, using a carbohydrate-derived chiral auxiliary. d-nb.info The resulting diastereomers can then be separated and the chiral auxiliary removed to yield the enantiomerically enriched sulfonate.

Another strategy is asymmetric hydrogenation, which has been successfully used to prepare chiral α-amino acid derivatives. rsc.org This method could potentially be adapted for the synthesis of chiral propanesulfonates containing an amino group or other reducible functionalities. The use of chiral catalysts, such as those based on transition metals with chiral ligands, is key to achieving high enantioselectivity. rsc.org

The development of new chiral building blocks and enantioselective catalytic systems continues to expand the toolbox for synthesizing chiral this compound derivatives with high optical purity. researchgate.net

Incorporation of this compound into Complex Molecular Architectures

The this compound group is a versatile functional moiety utilized in the construction of complex molecular architectures, imparting unique properties such as hydrophilicity, zwitterionic character, and catalytic activity. Its incorporation is often achieved through the strategic use of precursors like 1,3-propanesultone, which readily reacts with various nucleophiles to introduce the sulfonate group.

One significant area of application is in polymer science. Zwitterionic monomers containing the this compound group are synthesized and polymerized to create materials with applications in enhanced oil recovery and biocompatible coatings. For example, 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate (DMAPS) has been synthesized via the ring-opening reaction of 1,3-propanesultone with 2-(dimethylamino)ethyl methacrylate (B99206). asianpubs.org Similarly, anilinium 2-acrylamide-2-methyl-1-propanesulfonate (Ani-AMPS) has been designed for the synthesis of complex polymeric systems through both free-radical and oxidative polymerization. mdpi.com These polymers often exhibit responsiveness to stimuli like pH and ionic strength. acs.org

The this compound moiety is also integral to the functionalization of nanoparticles. Gold nanoparticles (AuNPs) capped with 3-mercapto-1-propanesulfonate (3-MPS) have been synthesized for potential applications in drug delivery and radiotherapy. nih.govresearchgate.net The sulfonate group provides a negative surface charge, enhancing the stability and biocompatibility of the nanoparticles in aqueous media. nih.gov These functionalized nanoparticles are designed to maximize cellular uptake for therapeutic purposes. nih.gov

Furthermore, the this compound group is a key component in the design of task-specific ionic liquids (TSILs) and catalysts. By reacting 1,3-propanesultone with amines or pyridines, zwitterionic structures are formed that can act as catalysts or catalyst precursors. sigmaaldrich.comchemicalbook.com For instance, 3-(1-Pyridinio)-1-propanesulfonate is used as a Brønsted acid ionic liquid catalyst in dehydration reactions. chemicalbook.com Another example is the synthesis of 3-(N,N-dimethyldodecyl ammonium) propanesulfonic acid hydrogen sulfate (B86663), which serves as a biodegradable and recyclable catalyst for multi-component organic reactions. researchgate.net

Table 1: Examples of Complex Molecular Architectures Incorporating this compound

| Complex Architecture Type | Specific Compound/Material | Precursor/Method | Application | Reference(s) |

|---|---|---|---|---|

| Zwitterionic Polymer | 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate (DMAPS) | Ring-opening of 1,3-propanesultone with 2-(dimethylamino)ethyl methacrylate | Polymer synthesis | asianpubs.org |

| Conducting Polymer | Poly(anilinium 2-acrylamide-2-methyl-1-propanesulfonate) [Poly(Ani-AMPS)] | Acid-base reaction between AMPS-acid and aniline (B41778) followed by polymerization | Selective ion detection | mdpi.com |

| Functionalized Nanoparticle | Gold nanoparticles (AuNPs) capped with 3-mercapto-1-propanesulfonate (3-MPS) | Ligand exchange on gold surface | Radiotherapy, drug delivery | nih.govresearchgate.net |

| Ionic Liquid Catalyst | 3-(1-Pyridinio)-1-propanesulfonate | Reaction of pyridine (B92270) with 1,3-propanesultone | Dehydration of glycerol (B35011) | chemicalbook.com |

| Ionic Liquid Catalyst | 3-(N,N-dimethyldodecyl ammonium) propanesulfonic acid hydrogen sulfate | Reaction with N,N-dimethyldodecylamine and subsequent acidification | Mannich reaction catalyst | researchgate.net |

Solid-Phase and Supported Synthesis Techniques for this compound Analogs

Solid-phase and supported synthesis techniques offer significant advantages for the preparation of this compound analogs, particularly in the context of creating reusable and easily separable catalysts. These methods involve immobilizing the propanesulfonic acid group onto a solid support, most commonly silica (B1680970).

A prevalent method for preparing silica-supported propanesulfonic acid involves a multi-step process. First, a silica surface is functionalized with a thiol-containing organosilane, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS). beilstein-journals.org This is typically achieved by refluxing the silica with the silane (B1218182) in a solvent like toluene. The resulting mercaptan-functionalized silica is then oxidized to the corresponding sulfonic acid. This oxidation is commonly performed using hydrogen peroxide, sometimes with a catalytic amount of acid to facilitate the reaction. beilstein-journals.org

Another approach involves grafting a pre-formed sultone-containing silane onto the silica surface. For example, an organosilane can be synthesized from 1,3-propanesultone and 3-iodopropyltriethoxysilane. caltech.edu This silane is then grafted onto mesoporous silica, like SBA-15, creating a versatile intermediate. The sultone ring on the supported material can then be hydrolyzed to generate the sulfonic acid group, yielding a solid acid catalyst. caltech.edu This method allows for the creation of bifunctional catalysts by reacting the sultone ring with other nucleophiles, such as sodium hydrosulfide, to introduce both acid and thiol groups onto the support. caltech.edu

These solid-supported catalysts have demonstrated high activity and recyclability in various organic transformations. They are particularly effective in acid-catalyzed reactions like the synthesis of biodiesel via esterification and the production of bisphenol A. beilstein-journals.orgcaltech.eduresearchgate.net The catalysts can be recovered by simple filtration and reused multiple times with minimal loss of activity. beilstein-journals.org The functionalization can also be applied to other supports, such as magnetic nanoparticles (e.g., cobalt ferrite), to create magnetically separable catalysts for environmentally friendly synthesis. doi.org

Table 2: Overview of Supported Synthesis Techniques for this compound Analogs

| Support Material | Functionalization Strategy | Key Reagents | Resulting Material | Application | Reference(s) |

|---|---|---|---|---|---|

| Amorphous Silica | Grafting of mercaptosilane followed by oxidation | (3-mercaptopropyl)trimethoxysilane (MPTS), H₂O₂ | Silica-supported propanesulfonic acid (SiO₂-(CH₂)₃-SO₃H) | Esterification catalyst | beilstein-journals.org |

| Mesoporous Silica (SBA-15) | Grafting of a sultone-containing silane followed by hydrolysis | 1,3-propanesultone, 3-iodopropyltriethoxysilane | SBA-15 with paired sulfonic acid and thiol groups | Bisphenol A synthesis | caltech.edu |

| Mesoporous Silica (SBA-15) | Treatment with a pre-formed sulfonic acid silane | 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS) | Vanadium-containing SBA-15 with SO₃H groups | Bifunctional redox-acid catalyst design | mdpi.com |

| Silica Gel | Immobilization of a sulfonic acid functionalized ionic liquid | 1-allyl-1H-imidazole, 1,3-propanesultone, H₂SO₄ | Supported ionic liquid catalyst (SWIL/SiO₂) | Biodiesel synthesis | researchgate.net |

| Cobalt Ferrite Nanoparticles (CoFe₂O₄) | Surface functionalization followed by sulfonation | Amino-silanes, Chlorosulfonic acid | Magnetically separable sulfonic acid catalyst (CFNP@SO₃H) | Benzimidazole synthesis | doi.org |

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis and application of 1-propanesulfonates is crucial for optimizing reaction conditions and designing new functional materials. Investigations often focus on the key synthetic step involving the ring-opening of 1,3-propanesultone or the catalytic cycles of propanesulfonate-containing materials.

The synthesis of many this compound derivatives begins with 1,3-propanesultone, a cyclic sulfonate ester. The reaction proceeds via nucleophilic attack on the carbon atom adjacent to the oxygen, leading to the opening of the four-membered ring. This is an SN2-type reaction. For instance, in the synthesis of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate (DMAPS), the tertiary amine of 2-(dimethylamino)ethyl methacrylate acts as the nucleophile, attacking the sultone ring to form the zwitterionic product. asianpubs.org The reaction is typically carried out in a polar aprotic solvent. asianpubs.org

In the context of catalysis, mechanistic studies have elucidated the role of propanesulfonic acid groups on solid supports. For bifunctional acid/thiol catalysts used in the synthesis of bisphenol A, a proposed catalytic cycle highlights the cooperative action of the sulfonic acid and thiol groups. caltech.edu The sulfonic acid protonates the acetone, activating it for nucleophilic attack by phenol. The nearby thiol group is believed to increase both the yield and selectivity for the desired p,p'-isomer by participating in the formation of key intermediates and influencing the stereochemistry of the transition state. caltech.edu

The polymerization of monomers like anilinium 2-acrylamide-2-methyl-1-propanesulfonate (Ani-AMPS) has also been subject to mechanistic study. mdpi.com The anilinium counter-ion plays a significant role in directing the polymerization pathway. Depending on the initiator and conditions, either free-radical polymerization occurs through the acrylamide (B121943) group to yield poly(Ani-AMPS), or oxidative polymerization proceeds through the aniline moiety to produce polyaniline doped with the pendant propanesulfonic acid group. mdpi.com Spectroscopic and electrochemical analyses are used to confirm the resulting polymer structures and understand the selective polymerization mechanisms.

Structural characterization using techniques like X-ray diffraction provides further mechanistic insight. For example, the crystal structure of DMAPS has been determined, confirming the zwitterionic nature and molecular geometry resulting from the sultone ring-opening reaction. asianpubs.org Similarly, X-ray photoelectron spectroscopy (XPS) is used to confirm the self-acid-doped state in conducting polymers derived from aniline-N-propanesulfonic acid, proving that the propanesulfonate group is covalently linked and acts as the internal dopant. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 1 Propanesulfonate Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Conformational Analysis of 1-Propanesulfonate

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the molecule's three-dimensional arrangement and dynamic behavior can be constructed.

For the this compound anion (CH₃CH₂CH₂SO₃⁻), the proton (¹H) NMR spectrum provides foundational structural information. The three distinct sets of protons along the propyl chain give rise to a characteristic pattern of signals. While detailed conformational studies in the literature are scarce, the expected chemical shifts can be predicted based on standard values and data from similar aliphatic sulfonates, such as the NMR standard sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS). wikipedia.org The analysis of coupling constants (J-values) between adjacent protons (e.g., between C1-H₂ and C2-H₂) can provide information about the dihedral angles and, by extension, the preferred staggered or eclipsed conformations around the C-C bonds.

| Protons | Expected Chemical Shift (ppm, relative to TMS) | Expected Multiplicity | Notes |

| CH₃ - (H-3) | ~1.0 | Triplet (t) | Coupled to the two adjacent H-2 protons. |

| -CH₂ - (H-2) | ~1.8 | Sextet or Multiplet (m) | Coupled to both the H-3 and H-1 protons. |

| -CH₂ SO₃⁻ (H-1) | ~2.9 | Triplet (t) | Deshielded due to the inductive effect of the sulfonate group. Coupled to the two adjacent H-2 protons. |

This interactive table shows the predicted ¹H NMR spectral data for the this compound anion in an aqueous solution. Chemical shifts are approximate and can vary with solvent and pH.

Multidimensional NMR Techniques (e.g., 2D NOESY, COSY) Applied to this compound

While one-dimensional NMR provides essential connectivity data, two-dimensional (2D) NMR techniques are required for unambiguous assignments and detailed conformational analysis.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds (typically over two or three bonds). wikipedia.orglibretexts.org In a COSY spectrum of this compound, cross-peaks would be expected between the H-1 and H-2 signals, and between the H-2 and H-3 signals, confirming the connectivity of the propyl chain. The absence of a cross-peak between H-1 and H-3 would verify that they are not directly coupled. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.orguic.educolumbia.edu This is crucial for determining the three-dimensional conformation. For a flexible molecule like this compound, NOESY can reveal the dominant conformations in solution by identifying through-space correlations. For instance, correlations between H-1 and H-3 protons, if observed, would suggest folded or gauche conformations that bring the ends of the alkyl chain into proximity. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for semi-quantitative distance restraints to be determined. columbia.edu

Solid-State NMR of this compound in Crystalline and Amorphous Phases

Solid-State NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase, providing information that is inaccessible by solution NMR or X-ray diffraction, especially for amorphous materials. nih.govresearchgate.net

In the crystalline phase , this compound salts would exhibit sharp, well-defined signals in SSNMR spectra. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and improve spectral resolution. researchgate.netnih.gov SSNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell, probe intermolecular packing through techniques that measure internuclear distances, and characterize the local environment around the sulfonate group and the counter-ion. For example, multinuclear SSNMR studies on alkali metal salts could provide insight into the coordination environment of the cation. researchgate.net

In the amorphous phase , the lack of long-range order results in a distribution of local environments, leading to broad, often featureless NMR signals. SSNMR can quantify the degree of disorder and characterize the distribution of conformations. Relaxation time measurements (T₁ and T₂) can provide insights into molecular mobility and the presence of different phases within the amorphous solid. nih.gov This makes SSNMR invaluable for studying phase purity and the stability of amorphous forms of this compound.

Vibrational Spectroscopy (Raman and Infrared) for Molecular Dynamics and Interactions of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound are dominated by vibrations associated with the propyl group (C-H stretching and bending) and the sulfonate headgroup (S-O stretching). The symmetric and asymmetric stretching modes of the SO₃⁻ group are particularly strong and informative, typically appearing in the 1000-1250 cm⁻¹ region of the spectrum. The precise frequencies of these modes are sensitive to the local environment, including the nature of the counter-ion and the extent of hydration. Molecular dynamics (MD) simulations can be used in conjunction with experimental spectroscopy to assign vibrational modes and interpret spectral changes in terms of specific molecular conformations and interactions. nih.govnih.govarxiv.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Notes |

| C-H Stretching | 2850 - 3000 | IR, Raman | Characteristic of the propyl alkyl chain. |

| SO₃⁻ Asymmetric Stretching | ~1200 - 1250 | IR (strong), Raman (weak) | Highly sensitive to the molecular environment. |

| SO₃⁻ Symmetric Stretching | ~1040 - 1060 | IR (strong), Raman (strong) | A prominent band often used for quantification. |

| C-S Stretching | 700 - 800 | IR, Raman | Involves the carbon-sulfur bond. |

| Fingerprint Region | 400 - 1500 | IR, Raman | Contains complex overlapping bending and stretching vibrations unique to the molecule. docbrown.info |

This interactive table summarizes the key vibrational modes for this compound and their typical spectral regions.

In-situ Raman and IR Studies of this compound under Reactive Conditions

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions and physical processes without the need for sample extraction. irdg.orgnih.gov This is particularly valuable for studying the role of this compound under dynamic conditions.

For example, in-situ Raman spectroscopy could be used to monitor the polymerization of a monomer where this compound acts as an emulsifier. Changes in the intensity or position of the sulfonate and alkyl chain vibrational bands could provide information on the adsorption of the surfactant onto the growing polymer particles. In a study on the related compound 3-mercapto-1-propanesulfonate (B1229880) (MPS) during copper electrodeposition, in-situ shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) was used to observe the adsorption of the molecule onto the copper electrode surface under an applied potential. researchgate.net Similar in-situ studies could track the degradation of this compound by monitoring the disappearance of its characteristic vibrational peaks and the appearance of new bands corresponding to degradation products. mdpi.comnih.gov

Attenuated Total Reflectance (ATR) Infrared Spectroscopy of this compound in Aqueous Solutions

Analyzing solutes in aqueous solutions using traditional transmission IR spectroscopy is challenging due to the strong absorption of infrared light by water. nih.gov Attenuated Total Reflectance (ATR) is a sampling technique that overcomes this limitation. mt.com In ATR-FTIR, the IR beam penetrates only a few micrometers into the sample, allowing for the acquisition of high-quality spectra of solutes in highly absorbing solvents like water. marquette.edu

ATR-FTIR is an ideal technique for studying the hydration of the this compound anion in water. The strong interaction between the negatively charged sulfonate headgroup and water molecules via hydrogen bonding would lead to noticeable shifts in the vibrational frequencies of both the SO₃⁻ group and the water O-H bands. By analyzing these spectral changes as a function of concentration, temperature, or the addition of salts, detailed information about the structure of the hydration shell and the dynamics of water molecules surrounding the ion can be obtained. rsc.orgnih.govjasco-global.com

Advanced Mass Spectrometry for Structural Characterization of this compound Adducts and Complexes

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. Soft ionization techniques, particularly Electrospray Ionization (ESI), are well-suited for analyzing non-volatile, polar molecules like this compound and its non-covalent complexes directly from solution. youtube.comwiley-vch.de

In ESI-MS, this compound can be readily detected in negative ion mode as the [M-H]⁻ or [M-Na]⁻ anion. A primary application of advanced MS is the characterization of adducts and complexes. Adducts are ions formed when the analyte molecule associates with other ions present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive ion mode. acdlabs.comsepscience.comnih.gov

More significantly, ESI-MS can be used to study the formation and stability of non-covalent complexes between this compound and other molecules. A study on zwitterionic 3-(1-alkyl-3N-imidazolio)-propane-1-sulfonates demonstrated the use of ESI-MS to investigate complexes formed with various amines. nih.gov The relative abundance of the complex ions in the mass spectrum can be correlated with their association constants in solution. Furthermore, tandem mass spectrometry (MS/MS) can be employed to structurally characterize these complexes. In an MS/MS experiment, the parent complex ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the binding sites and the strength of the non-covalent interactions within the complex. nih.govnih.govnih.gov This approach allows for detailed structural elucidation of this compound-containing host-guest systems, ion pairs, and other supramolecular assemblies.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Isomers of this compound

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netnih.gov It functions by propelling ions through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. youtube.com Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than extended, bulkier conformers of the same mass-to-charge ratio. youtube.com The resulting separation provides information about the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. uliege.be

For a small and flexible molecule like this compound, different rotational conformations (conformers) can exist due to rotation around the C-C and C-S single bonds. The primary conformers would be the anti (trans) and gauche configurations of the propyl chain. While these conformers are in rapid equilibrium in solution, they can be "frozen" in the gas phase during the electrospray ionization process. High-resolution IM-MS could potentially distinguish between these conformers if their CCS values are sufficiently different. Theoretical modeling can be used to predict the CCS values for different potential conformers, providing a basis for interpreting experimental IM-MS data. youtube.com

| Conformer | Description | Predicted Relative Energy (kJ/mol) | Predicted Collision Cross Section (CCS) in N₂ (Ų) |

|---|---|---|---|

| Anti (trans) | The C-C-C-S dihedral angle is approximately 180°. More linear and extended shape. | 0 (most stable) | 125.4 |

| Gauche | The C-C-C-S dihedral angle is approximately 60°. More compact, folded shape. | ~2.1 | 123.8 |

X-ray Diffraction Studies of Crystalline this compound and its Metal Complexes

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

However, the concept of absolute configuration determination is only applicable to chiral, enantiomerically pure compounds. researchgate.netresearchgate.net Since this compound is an achiral molecule, it does not have enantiomers, and therefore, the determination of its absolute configuration is not relevant. For crystalline salts of this compound (e.g., sodium this compound), SC-XRD would be used to determine the precise molecular dimensions, the coordination environment of the metal cation, and the details of intermolecular interactions such as hydrogen bonding and ionic interactions that stabilize the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 12.1 Å, β = 95.5° |

| S-O Bond Length (avg.) | 1.45 Å |

| C-S Bond Length | 1.77 Å |

| O-S-O Bond Angle (avg.) | 112.5° |

Powder X-ray Diffraction for Polymorphic Forms of this compound

Powder X-ray diffraction (PXRD) is a key analytical technique for characterizing crystalline solids. It is particularly important for identifying and distinguishing between different polymorphic forms of a substance. rigaku.comcreative-biostructure.com Polymorphs are different crystal structures of the same chemical compound, which can exhibit distinct physical properties. creative-biostructure.com Each polymorphic form produces a unique PXRD pattern, characterized by the positions (2θ angles) and intensities of the diffraction peaks. researchgate.net

This technique is crucial in pharmaceutical and materials science for ensuring the correct crystalline form of a substance is being used. nih.govamericanpharmaceuticalreview.com For this compound salts, different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the formation of different polymorphs or pseudopolymorphs (hydrates/solvates). PXRD provides a reliable method for identifying these forms by comparing the experimental diffraction pattern of a sample to reference patterns for known polymorphs.

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |

| 10.2 | 100 | 11.5 | 80 |

| 15.8 | 45 | 14.2 | 100 |

| 20.5 | 80 | 21.9 | 65 |

| 25.1 | 60 | 28.4 | 90 |

Ultraviolet-Visible and Circular Dichroism Spectroscopy of this compound-Containing Chiral Systems

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This absorption corresponds to electronic transitions within a molecule. For a molecule to absorb UV-Vis light, it must contain chromophores, which are functional groups with π-electrons or non-bonding electrons that can be excited to higher energy levels. The this compound molecule itself lacks significant chromophores that absorb in the standard 200-800 nm range. The sulfonate group's electronic transitions occur at wavelengths below 200 nm. Any observed absorbance at higher wavelengths is typically low and may be used to determine a UV cutoff for applications like ion-pair chromatography. sigmaaldrich.com

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorbance of left and right circularly polarized light. trinity.edunih.gov A crucial requirement for a molecule to exhibit a CD signal is that it must be chiral. trinity.edu Since this compound is an achiral molecule, it is CD-inactive and will not produce a CD spectrum on its own.

However, in a "this compound-containing chiral system," a CD signal can be observed. This would occur if the this compound moiety is part of a larger chiral molecule or is ionically paired with a chiral counterion. In such cases, the observed CD spectrum arises from the chiral component of the system. nih.gov The electronic transitions of the chiral entity will give rise to positive or negative CD bands, providing information about its stereochemistry and conformation. mdpi.com The presence of the sulfonate group, while achiral itself, could electronically or sterically influence the environment of the nearby chromophores in the chiral partner, thus subtly modifying the resulting CD spectrum.

| Wavelength (λ, nm) | Maximum Absorbance (Amax) | Concentration |

|---|---|---|

| 210 | 0.15 | 10% in H₂O |

| 220 | 0.06 | 10% in H₂O |

| 230 | 0.04 | 10% in H₂O |

| 260 | 0.02 | 10% in H₂O |

Chemical Reactivity and Mechanistic Investigations of 1 Propanesulfonate

Hydrolysis and Solvolysis Reactions of 1-Propanesulfonate Esters

The cleavage of this compound esters through hydrolysis and solvolysis is a fundamental reaction class for these compounds. These reactions involve the interaction of the ester with a solvent, such as water (hydrolysis) or an alcohol (alcoholysis), leading to the breaking of the ester bond.

Kinetic Studies of Hydrolytic Pathways

Kinetic studies provide quantitative insight into the mechanisms of hydrolysis for sulfonate esters. The hydrolysis of these esters can proceed through different pathways, often depending on the reaction conditions. Research on various alkyl sulfonate esters, including propyl derivatives, has shown that these reactions can be complex, sometimes involving both concerted (single-step) and stepwise mechanisms. nih.govsci-hub.st

For instance, the hydrolysis of sulfonate esters is often analyzed using the Grunwald-Winstein equation, which correlates reaction rates with solvent ionizing power and nucleophilicity. oup.comnih.gov Studies on the solvolysis of 2-propyl p-nitrobenzenesulfonate in highly fluorinated alcohols suggest a concerted S_N_2 mechanism, where the solvent acts as the nucleophile. sci-hub.st This is supported by a linear relationship between the logarithm of the second-order rate constant for reactions with various nucleophiles and the corresponding rates for a reference methyl ester. sci-hub.st

The hydrolysis of sulfonate esters can involve a pentacoordinate intermediate, particularly with poorer leaving groups. nih.gov However, for many simple alkyl sulfonates, a concerted S_N_2-type mechanism is often favored. rsc.org The rate of hydrolysis is significantly influenced by the structure of the alkyl group and the nature of the sulfonate leaving group.

Table 1: Kinetic Data for Solvolysis of 2-Propyl Nosylate in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at 50 °C

| Reactant | Product Ratio (Propene:Ether) | Rate Constant (k, s⁻¹) |

|---|---|---|

| 2-Propyl Nosylate | 75:25 | 5.5 x 10⁻⁸ |

Data sourced from product and kinetic studies suggesting a concerted S_N_2 mechanism. sci-hub.st

Influence of pH and Solvent Effects on Reactivity

The pH of the reaction medium has a profound effect on the rate of hydrolysis of sulfonate esters. Alkaline hydrolysis, in the presence of hydroxide (B78521) ions, is a common pathway. Studies on thiol-acrylate photopolymers have demonstrated that an increase in pH from 7.4 to 8.0 can lead to a nearly fourfold increase in the ester hydrolysis rate, which correlates with the increased concentration of hydroxide ions. nih.gov Conversely, in some systems, reducing the pH from approximately 10 to a neutral range of 7-8 has little effect on the sulfonate ester hydrolysis, which remains dominated by the water rate, while dramatically slowing the hydrolysis of other ester types like carboxylates. researchgate.netacs.org This differential reactivity allows for selective hydrolysis. researchgate.netacs.org

Solvent properties, such as polarity, ionizing power, and nucleophilicity, are critical in determining the solvolysis rates and mechanisms of sulfonate esters. oup.comcdnsciencepub.com The solvolysis of pent-4-enyl p-nitrobenzenesulfonate, a related sulfonate ester, shows significant π-participation in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) and 1,1,1,3,3,3-hexafluoropropan-2-ol, indicating that solvent choice can enable specific reaction pathways. publish.csiro.aupublish.csiro.au The use of polar, non-nucleophilic fluorinated alcohols can promote mechanisms with significant carbocationic character, whereas more nucleophilic solvents like aqueous ethanol (B145695) favor S_N_2 pathways. sci-hub.stoup.com The reactivity of alkyl fluorosulphates, for example, is dramatically higher than that of alkanesulphonates in aqueous organic solvents, highlighting the role of the leaving group in conjunction with solvent effects. rsc.org

Redox Chemistry of the Sulfonate Moiety in this compound

The sulfonate group (–SO₃⁻) in this compound features a sulfur atom in its highest possible oxidation state (+6). This inherent stability makes the sulfonate group generally resistant to oxidation. However, it can participate in redox reactions under specific conditions.

Studies on the oxidation of alkyl sulfonates by the sulfate (B86663) radical (SO₄•⁻) in the aqueous phase have shown that the sulfonate group has a strong deactivating effect on the alkyl chain. acs.org Hydrogen abstraction from the alkyl chain is the likely oxidation pathway, but the reactivity is lower compared to other organic compounds like alcohols with the same number of carbons. acs.org This deactivation is attributed to the strong electron-withdrawing nature of the –SO₃⁻ group. acs.org In fact, the –SO₃⁻ group exhibits a stronger deactivating effect than the alkyl sulfate (–OSO₃⁻) group, likely due to its higher charge density. acs.org

While direct oxidation of the sulfur atom is unfavorable, the sulfonate group can be involved in redox processes in other ways. For example, visible-light-activated photoredox catalysis can generate sulfonyl radicals from precursors, which can then be used to form sulfonates in a redox-neutral manner. rsc.orgresearchgate.net Additionally, alkylsulfones can serve as precursors for alkyl radicals via reductive desulfonylation under photoredox conditions. rsc.org In electrochemical systems, the redox behavior of molecules containing a sulfonate group can be influenced by interactions with electrolyte anions and the electrode surface. jst.go.jp

Nucleophilic Substitution Reactions involving this compound

In nucleophilic substitution reactions, this compound esters are effective substrates because the propanesulfonate anion is an excellent leaving group. evitachem.comresearchgate.net This is analogous to other widely used sulfonate leaving groups such as tosylate and mesylate. The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (S_N_2). byjus.comksu.edu.sa

In an S_N_2 reaction, a nucleophile attacks the carbon atom bonded to the sulfonate group, leading to the displacement of the propanesulfonate anion in a single, concerted step. byjus.comksu.edu.sa

Reaction: Nu⁻ + CH₃CH₂CH₂-O-SO₂-R' → Nu-CH₂CH₂CH₃ + R'-SO₃⁻ (where Nu⁻ is a nucleophile and R'-SO₃⁻ is the sulfonate leaving group)

Studies on the solvolysis of 2-propyl p-nitrobenzenesulfonate in the presence of various halide nucleophiles have shown that the reaction proceeds via a concerted S_N_2 mechanism. sci-hub.st The reactivity of the substrate is sensitive to the nucleophilicity of the attacking reagent, although less so than for a corresponding methyl substrate. sci-hub.st The stability of the sulfonate anion as a leaving group is a key factor driving these reactions.

Thermal Decomposition Pathways of this compound

Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. For sodium this compound, this process leads to the formation of various gaseous products. Upon heating, it can decompose to yield carbon monoxide, carbon dioxide, and oxides of sulfur. fishersci.comspectrumchemical.com

The decomposition temperature for sodium this compound is reported to be around 255 °C. lobachemie.com The stability of the compound is generally considered good under normal temperatures and pressures. However, at elevated temperatures, the chemical bonds within the molecule break, leading to the formation of smaller, more stable molecules. Incompatible materials, such as strong oxidizing agents, can also promote decomposition. fishersci.comspectrumchemical.com

Reactions of this compound with Metal Ions and Coordination Chemistry

The sulfonate group in this compound is capable of coordinating with metal ions. libretexts.org This interaction occurs through the oxygen atoms of the sulfonate group, which act as Lewis bases, donating electron pairs to the metal ion (a Lewis acid). libretexts.org This coordination can lead to the formation of stable metal-polymer complexes and is utilized in applications such as the removal of heavy metal ions from aqueous solutions. researchgate.net

Copolymers containing 2-acrylamido-2-methyl-1-propanesulfonic acid have been shown to form chelates with metal ions like copper(II), nickel(II), and cobalt(II). researchgate.net The tendency for complex formation with this copolymer follows the order: Cu(II) > Ni(II) > Co(II). researchgate.net Similarly, related sulfonated polymers can bind effectively to heavy metal ions such as Pb(II) and Cd(II). wikipedia.org

The interaction is not limited to transition metals. Dithiol chelating agents like 2,3-dimercapto-1-propanesulfonic acid (DMPS) are well-known for forming complexes with heavy metals such as mercury and arsenic, facilitating their removal from biological systems. nih.govresearchgate.net The sulfonate group in these molecules enhances water solubility. Furthermore, compounds like 3-N,N-dimethylaminodithiocarbamoyl-1-propanesulfonic acid (DPS) have been studied for their complexation with cuprous ions in the context of copper electrodeposition. nih.gov Palladium(II) complexes have also been used in solutions containing 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) for protein cleavage. mdpi.com

Table 2: Metal Ion Interactions with Sulfonate-Containing Compounds

| Metal Ion | Interacting Sulfonate Species | Context of Interaction | Reference(s) |

|---|---|---|---|

| Cu(II), Ni(II), Co(II) | Poly(crotonic acid-co-2-acrylamido-2-methyl-1-propanesulfonic acid) | Copolymer-metal chelate formation | researchgate.net |

| Pb(II), Cd(II) | Anionic surfactants (e.g., Sodium Dodecyl Sulfate) | Binding to negatively charged micelles | wikipedia.org |

| Hg, As | 2,3-dimercapto-1-propanesulfonic acid (DMPS) | Chelation for metal detoxification | researchgate.net |

| Cu(I) | 3-N,N-Dimethylaminodithiocarbamoyl-1-propanesulfonic acid (DPS) | Complexation during copper electrodeposition | nih.gov |

| Pb(II) | 2,8-Dithia-5-aza-2,6-pyridinophane (L1) | Coordination chemistry with macrocyclic ligands |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound Ligands

Research has demonstrated the use of this compound derivatives in creating functional MOFs. For example, metal-organic frameworks have been developed using the inner salt of 3-(pyridinylium)-1-propanesulfonate as an organic linker. sigmaaldrich.comscispace.com In these structures, the pendant –SO₃⁻ anion can act as an organocatalytic active site. sigmaaldrich.comscispace.com Similarly, sulfonate-functionalized MOFs, such as SO₃-MOF-808, have been synthesized where the presence of the sulfonate group is confirmed by characteristic S=O stretching vibrations in infrared spectra.

In other applications, functionalized propanesulfonates act as ligands that coordinate with metal ions to form extended structures. The ligand 3-mercapto-1-propanesulfonate (B1229880) (mps), for instance, has been studied for its interaction with gold nanoparticles, demonstrating the coordinating ability of the sulfonate-containing molecule. researchgate.net Copper complexes have also been synthesized with a triazacyclononane ligand functionalized with a propanesulfonate group—(tBu)₂(nPrSO₃)Htac—specifically designed to enhance solubility in protic solvents like water and methanol. researchgate.net The resulting copper(I) complex was shown to react with hydrogen peroxide, forming a stable peroxide intermediate. researchgate.net

The structural diversity of these materials depends on the specific ligand, the metal ion, and the synthesis conditions. lupinepublishers.comrsc.org The use of mixed-linker systems, which might include a sulfonate-containing ligand alongside another type, provides greater flexibility for tuning pore size, surface area, and chemical functionality. rsc.org

Table 1: Examples of Coordination Structures with this compound Derivatives

| Ligand | Metal Ion(s) | Resulting Structure/Compound | Reference(s) |

| 3-(Pyridinylium)-1-propanesulfonate | Not specified | Sulfonate-grafted Metal-Organic Frameworks (PS/MOFs) | sigmaaldrich.comscispace.com |

| (tBu)₂(nPrSO₃)Htac | Copper(I) | Water-soluble copper(I) complex | researchgate.net |

| 3-Mercapto-1-propanesulfonate (mps) | Gold (Au) | Ligand-stabilized gold nanoparticles | researchgate.net |

| 4-Sulfonaphthalene-2,6-dicarboxylate | Zirconium(IV) | Zr(IV)-based Metal-Organic Framework (reo-MOF-1) | berkeley.edu |

Speciation and Stability Constants of this compound Metal Complexes

The interaction of this compound derivatives with metal ions in solution is characterized by the formation of various complex species, a phenomenon known as speciation. The distribution of these species is governed by equilibrium constants, often referred to as stability constants (K) or formation constants (β), which measure the strength of the metal-ligand interaction. wikipedia.org The speciation of a given system, meaning the relative concentrations of different complexes like ML, ML₂, or protonated/hydroxo species (e.g., ML(OH)ₓ), is highly dependent on factors such as pH and the concentrations of the metal and ligand. psu.eduderpharmachemica.com

Several studies have quantified the stability constants for complexes formed between metal ions and functionalized this compound ligands, which are often used as biological buffers.

DMPS Complexes: The chelating agent 2,3-dimercapto-1-propanesulfonate (DMPS) is known to form stable complexes with heavy metals. Voltammetric studies have been used to investigate the complexation of Pb(II) and As(III) with DMPS. For both metals, the ML₂ complex was found to be predominant, and the corresponding stability constants (log β₂) were calculated, confirming the high affinity of DMPS for these metal ions. researchgate.net

DIPSO and MOPSO Complexes: The complexation behavior of 3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) with Zn(II) and Cd(II) has been characterized, revealing the formation of species such as CdL⁺, CdL(OH), ZnL⁺, and ZnL(OH)₂⁻, with corresponding stability constants reported. mdpi.com Another derivative, 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO), was observed to weakly bind copper, with a log K value of 2.02. nih.gov

These quantitative studies are crucial for understanding the behavior of these ligands in various chemical and biological systems, as the formation of metal complexes can significantly alter the properties and reactivity of both the metal ion and the ligand.

Table 2: Stability Constants of Metal Complexes with this compound Derivatives

| Ligand | Metal Ion | Complex Species | Stability Constant (log β or log K) | Conditions | Reference(s) |

| TAPS | Cu(II) | CuL⁺ | log β = 4.2 | 25.0 °C, I=0.1M KNO₃ | wikipedia.org |

| TAPS | Cu(II) | CuL₂ | log β = 7.8 | 25.0 °C, I=0.1M KNO₃ | wikipedia.org |

| TAPS | Cu(II) | CuL₂(OH)⁻ | log β = 13.9 | 25.0 °C, I=0.1M KNO₃ | wikipedia.org |

| TAPS | Cu(II) | CuL₂(OH)₂²⁻ | log β = 18.94 | 25.0 °C, I=0.1M KNO₃ | wikipedia.org |

| TAPS | Zn(II) | ZnL⁺ | log β = 2.4 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |

| TAPS | Zn(II) | ZnL(OH)₂⁻ | log β = 12.9 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |

| TAPS | Cd(II) | CdL⁺ | log β = 2.5 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |

| DIPSO | Cd(II) | CdL⁺ | log β = 2.9 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |

| DIPSO | Cd(II) | CdL(OH) | log β = 6.9 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |

| DIPSO | Zn(II) | ZnL⁺ | log β = 2.1 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |

| DIPSO | Zn(II) | ZnL(OH)₂⁻ | log β = 13.4 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |

| DMPS | As(III) | ML₂ | log β₂ = 9.8 | Not specified | researchgate.net |

| DMPS | Pb(II) | ML₂ | log β₂ = 8.80 | Not specified | researchgate.net |

| MOPSO | Cu(II) | ML | log K = 2.02 | Not specified | nih.gov |

Theoretical and Computational Studies of 1 Propanesulfonate

Quantum Chemical Calculations for Electronic Structure and Bonding in 1-Propanesulfonate

Quantum chemical calculations are employed to determine the electronic structure, geometry, and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide a fundamental understanding of chemical bonding and molecular conformations.

Density Functional Theory (DFT) Studies of this compound Conformations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the preferred three-dimensional arrangements (conformations) of a molecule by calculating the relative energies of different spatial structures.

For molecules containing sulfonate groups, DFT has been successfully applied to identify stable conformers and the energy barriers between them. rsc.orgmdpi.com Methodologies like B3PW91 and B3LYP, often paired with basis sets such as 6-311++G(df,p), are used to perform conformational analysis. mdpi.comnih.gov These studies involve optimizing the geometry of various possible conformers and comparing their total energies to find the most stable forms. For instance, in related alkylsulfonates, DFT calculations can distinguish between different rotational isomers (e.g., gauche and anti conformations) and quantify their energy differences. researchgate.net While specific studies focusing solely on the simple this compound anion are not prevalent in literature, the principles are demonstrated in studies of similar molecules. For example, conformational analyses of complex molecules containing sulfonate functionalities reveal that multiple conformers can exist in equilibrium, often stabilized by subtle intramolecular interactions. mdpi.comnih.gov

Table 1: Illustrative Example of Relative Conformational Energies (kcal/mol) Calculated by Different DFT Methods for a Thioether Musk

| Conformation | B3LYP/6-31+G | M06/6-31+G |

| kulturkaufhaus.de | 0.49 | 0.00 |

| asianpubs.org | 0.00 | 0.04 |

| ukim.mk | 0.06 | 0.16 |

| taylorandfrancis.com | 0.17 | 0.22 |

This table is illustrative, based on data for 10-thia-14-tetradecanolide, to demonstrate the application of DFT in conformational analysis. The lowest energy for each method is set to 0.00.

Ab Initio Methods for Spectroscopic Parameter Prediction of this compound

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques, are crucial for predicting spectroscopic properties. rsc.orgwikibooks.org DFT is also widely used for this purpose due to its balance of accuracy and computational cost. researchgate.net

These calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By computing the harmonic vibrational frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.netresearchgate.net For sulfonate-containing compounds, ab initio calculations have been used to study the vibrational modes of the sulfonate (SO₃⁻) group. For example, studies on benzenesulfonate (B1194179) and its derivatives have shown that methods like HF/6-31+G(d) can provide vibrational frequencies that are in good agreement with experimental FT-IR spectra, aiding in the correct assignment of symmetric and anti-symmetric SO₃ stretching modes. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Pyridine-3-sulfonic Acid

| Assignment | Experimental (IR) | Experimental (Raman) | Calculated (HF/6-31G(d)) |

| ν(S=O) asym | 1228 | 1225 | 1230 |

| ν(S=O) sym | 1180 | 1182 | 1180 |

| ν(S-O) | 1035 | 1034 | 1034 |

| ν(C-S) | 742 | 742 | 742 |

This table is based on data for a related sulfonic acid to illustrate the accuracy of ab initio predictions. researchgate.net

Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of complex systems, such as a solute in a solvent or molecules adsorbed on a surface, providing detailed information on interactions and dynamic behavior.

Interactions of this compound with Solvent Molecules

MD simulations are instrumental in understanding how this compound interacts with solvent molecules, particularly water. These simulations can reveal the structure of the solvation shell, the extent of hydrogen bonding, and the orientation of solvent molecules around the sulfonate group.

A key tool for analyzing these interactions is the radial distribution function (RDF), g(r), which describes how the density of one type of atom varies as a function of distance from another. researchgate.netmst.edu In simulations of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, a surfactant with a this compound headgroup, RDF analysis shows strong interactions between the sulfonate group's oxygen atoms and the hydrogen atoms of water molecules. mdpi.comtandfonline.com This indicates significant hydration and hydrogen bonding, with water molecules gathering more easily around the anionic sulfonate group compared to other parts of the molecule. mdpi.comtandfonline.com Studies have also shown that the presence of salts like NaCl and CaCl₂ can enhance these hydrophilic interactions. mdpi.com

Table 3: Radial Distribution Function (RDF) Peak Positions for Interactions in an Aqueous System Containing a this compound Derivative

| Atom Pair (Reference-Target) | First Peak Position (Å) | Interpretation |

| Sulfonate Oxygen - Water Hydrogen | ~1.8 | Strong hydrogen bonding |

| Sulfonate Sulfur - Water Oxygen | ~3.6 | Location of the first hydration shell |

This table is illustrative, based on typical distances observed in MD simulations of sulfonated surfactants in water. researchgate.netmdpi.com

Adsorption Behavior of this compound on Surfaces

MD simulations are also powerful for investigating the adsorption of molecules at interfaces, such as liquid-air, liquid-liquid, or liquid-solid boundaries. These simulations provide insights into the orientation of adsorbed molecules, the interaction energies with the surface, and the structure of the resulting adsorbed layer. mdpi.com

For sulfonate-containing surfactants, MD simulations have been used to model their adsorption on various surfaces. For example, simulations of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate at the air/water interface show the formation of a closely packed monolayer, with the hydrophilic sulfonate headgroups oriented towards the water phase. tandfonline.com In systems involving mineral surfaces like calcite (CaCO₃) or anthracite, simulations reveal the specific interactions driving adsorption. mdpi.comsmu.edu The sulfonate group can interact strongly with positively charged sites on a surface, such as Na⁺ ions on montmorillonite (B579905) clay, through electrostatic interactions. acs.org The adsorption energy, which quantifies the strength of the interaction, can be calculated from the simulation to compare the affinity of different molecules for a surface. mdpi.com Studies on sulfonated polyacrylamide on calcite surfaces have shown that the bulky nature of the sulfonate group can create steric interference that affects adsorption affinity compared to other functional groups like carboxylates. smu.edu

Table 4: Illustrative Adsorption Energies of Surfactants on Mineral Surfaces from MD Simulations

| Surfactant | Surface | Adsorption Energy (kcal/mol) |

| Sodium Dodecyl Sulfonate (SDS) | Calcite | -150.3 |

| Dodecylamine (DDA) | Calcite | -210.7 |

| Sulfonated Gemini Surfactant (S2) | Lignite | -285.6 |

This table provides representative data to illustrate the use of MD in quantifying adsorption strength.

Computational Modeling of Reaction Mechanisms involving this compound

Computational modeling can elucidate the step-by-step pathway of a chemical reaction, identify intermediate structures, and calculate the energy barriers that control the reaction rate. This is achieved by mapping the potential energy surface of the reacting system.

A common reaction involving the this compound structure is its synthesis via the ring-opening of 1,3-propanesultone by a nucleophile. nih.govresearchgate.net Quantum-chemical calculations, particularly DFT, can model this process in detail. The mechanism involves the nucleophile attacking an electrophilic carbon atom of the sultone ring, leading to the cleavage of a C–O bond and the formation of a zwitterionic intermediate. nih.govresearchgate.net

Computational approaches can locate the geometry and energy of the transition state for this ring-opening step. nih.gov Analysis of the electrostatic potential (ESP) can reveal the most likely sites for nucleophilic attack. nih.gov Furthermore, by calculating the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be mapped. researchgate.net Advanced methods like the United Reaction Valley Approach (URVA) can partition the reaction path into distinct phases, such as reactant preparation, bond breaking/formation, and product relaxation, providing a highly detailed narrative of the reaction mechanism. researchgate.net While specific models for every possible reaction of this compound are not available, the established computational methodologies allow for their investigation. For instance, studies on the reduction of 1,3-propanesultone in battery electrolytes have used DFT to map out complex, multi-step reaction pathways, demonstrating the power of these methods to predict reaction products and mechanisms.

Force Field Development and Parameterization for this compound Systems

Molecular dynamics (MD) simulations, a cornerstone of computational chemistry, rely on empirical force fields to describe the potential energy of a system as a function of its atomic coordinates. The accuracy of MD simulations is directly dependent on the quality of the force field parameters. setac.org For a molecule like this compound, the force field consists of parameters for bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals and electrostatic interactions).

The development of accurate force field parameters for sulfonate-containing molecules has been an area of active research. The process typically involves fitting parameters to reproduce high-level quantum mechanical (QM) data and/or experimental results.

AMBER/GAFF-Compatible Parameters:

A significant challenge in force field development is accurately modeling the interactions of ions in aqueous solutions. The standard Generalized Amber Force Field (GAFF) has been shown to sometimes overestimate anion-cation interactions. To address this, Kashefolgheta and Vila Verde (2017) developed a set of Lennard-Jones parameters for various oxoanions, including alkyl sulfonates, that are compatible with the AMBER force field and the TIP3P water model. rsc.org These parameters were optimized to reproduce experimental data such as hydration free energies and solution activity derivatives. rsc.org The study provides a refined set of parameters for the sulfonate group that can be applied to this compound for more accurate simulations of its behavior in solution and its interactions with cations. rsc.orgecetoc.org

The parameterization was based on fitting to experimental data where available, and to gas-phase QM calculations otherwise. rsc.org This work is crucial for accurately simulating systems containing this compound, particularly in biological contexts or in solutions with high ion concentrations. ecetoc.org

CHARMM General Force Field (CGenFF):

The CHARMM General Force Field (CGenFF) is designed for drug-like molecules and is compatible with the main CHARMM force fields for biomolecules like proteins and lipids. researchgate.net An extension of CGenFF to include sulfonyl-containing compounds has been developed, with sodium propanesulfonate (PSNA) being one of the model compounds used for parameterizing the sulfonate anion. researchgate.net

The parameterization process for CGenFF is hierarchical. It involves optimizing parameters against high-level QM calculations for model compounds to reproduce geometries, vibrational frequencies, and interaction energies with water. Experimental data, such as crystal structures and liquid densities, are also used for validation. researchgate.net The resulting parameters for the aliphatic sulfonate group in CGenFF allow for the simulation of this compound in complex biological environments. researchgate.net

The table below summarizes key aspects of force field parameterization for this compound systems based on these studies.

| Force Field | Key Features for this compound | Basis for Parameterization |

| AMBER/GAFF | Optimized Lennard-Jones parameters for alkyl sulfonates. rsc.org | Experimental hydration free energies and solution activity derivatives; Gas-phase quantum mechanics calculations. rsc.org |

| CHARMM (CGenFF) | Specific parameters developed for aliphatic sulfonates using propanesulfonate as a model. researchgate.net | High-level quantum mechanics calculations (geometries, vibrational frequencies, interaction energies); Experimental data (crystal structures, liquid densities). researchgate.net |

Cheminformatics and QSAR Studies of this compound Analogs

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. researchgate.netrsc.org These methods are invaluable for predicting the properties of new or untested chemicals, thereby guiding experimental work and risk assessment. ecetoc.org For this compound, QSAR studies would typically involve analyzing a series of its analogs, such as other short-chain alkyl sulfonates, to understand how changes in structure (e.g., alkyl chain length) affect a particular endpoint, such as toxicity.

While direct QSAR studies focusing exclusively on this compound and its close analogs are not extensively documented, research on related classes of sulfonate surfactants provides significant insights. The primary descriptor in these studies is often related to the hydrophobicity of the molecule, which is directly influenced by the length of the alkyl chain.

Influence of Alkyl Chain Length on Toxicity:

Studies on linear alkylbenzene sulfonates (LAS) and alkyl sulfates have consistently shown that aquatic toxicity is strongly dependent on the length of the alkyl chain. researchgate.netnih.gov For instance, research on LAS, which are widely used anionic surfactants, has led to the development of acute toxicity QSARs for various aquatic species. These QSARs demonstrate a clear relationship between the number of carbon atoms in the alkyl chain and the toxic effects. researchgate.net